molecular formula C12H8O5 B12906110 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid

Cat. No.: B12906110
M. Wt: 232.19 g/mol
InChI Key: XSZLPSAFCUMKIC-AATRIKPKSA-N
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Description

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid, commonly referred to in research as HOBB, is a significant benzofuran derivative with the molecular formula C12H8O5 and a molecular weight of 232.19 g/mol . This compound is primarily recognized as a major metabolite in the bacterial biodegradation of the environmental pollutant dibenzofuran (DBF) via the lateral dioxygenation pathway . In this context, HOBB is biosynthesized from dibenzofuran by the action of Pseudomonas putida strain B6-2, where it serves as a key intermediate, making it valuable for studies aimed at elucidating microbial degradation pathways for dioxin-like compounds . Furthermore, HOBB presents a promising building block in medicinal chemistry. Benzofuran rings are central pharmacophores in many biologically active compounds, and HOBB's unique structure offers a green biosynthetic route for generating novel derivatives with potential anti-tumor, antimicrobial, antiviral, and anti-inflammatory properties . The compound can be efficiently produced using whole-cell biocatalysis, purified via ethyl acetate extraction, and characterized by LC-MS, GC-MS, and NMR techniques . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

(E)-4-(3-hydroxy-1-benzofuran-2-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H8O5/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+

InChI Key

XSZLPSAFCUMKIC-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(O2)/C=C/C(=O)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=CC(=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran ring system is typically synthesized via intramolecular cyclization reactions starting from appropriately substituted phenolic precursors. A common approach involves:

  • Starting materials: 2-hydroxyphenyl derivatives or 2-hydroxybenzaldehydes.
  • Cyclization: Intramolecular cyclization under acidic or dehydrating conditions to form the benzofuran ring.
  • Hydroxy substitution: The 3-hydroxy group is introduced either by direct hydroxylation of the benzofuran ring or by using hydroxy-substituted precursors.

Introduction of the 2-Oxobut-3-enoic Acid Side Chain

The α,β-unsaturated keto acid side chain is introduced via condensation reactions such as:

  • Knoevenagel condensation: Reaction of benzofuran-2-carbaldehyde derivatives with pyruvic acid or its esters under basic or acidic catalysis to form the 2-oxobut-3-enoic acid moiety.
  • Michael addition and subsequent oxidation: In some cases, Michael addition of nucleophiles to α,β-unsaturated intermediates followed by oxidation yields the desired keto acid.

Intramolecular Cyclization and Functional Group Transformations

Research indicates that substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride, which can be adapted for benzofuran derivatives to form the target compound with high regioselectivity and yield.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Phenol substitution Starting from 2-hydroxybenzaldehyde Hydroxy-substituted benzofuran precursor
2 Intramolecular cyclization Acidic catalyst or dehydrating agent Formation of benzofuran ring
3 Knoevenagel condensation Pyruvic acid, base (e.g., piperidine) Formation of 2-oxobut-3-enoic acid side chain
4 Purification Recrystallization or chromatography Pure 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid

Detailed Research Findings

  • Intramolecular cyclization: Studies show that propionic anhydride effectively promotes cyclization of hydrazono derivatives to form heterocyclic keto acids, which can be extrapolated to benzofuran systems.
  • Knoevenagel condensation efficiency: This method provides good yields and allows for the introduction of the α,β-unsaturated keto acid moiety with control over stereochemistry.
  • Functional group compatibility: The hydroxy group on the benzofuran ring remains intact under the reaction conditions, allowing for further functionalization if needed.
  • Purification and characterization: The final compound is typically purified by recrystallization and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Intramolecular cyclization Propionic anhydride, hydrazono precursors High regioselectivity, good yields Requires hydrazono intermediates
Knoevenagel condensation Pyruvic acid, base catalyst Simple, efficient, stereocontrol Sensitive to moisture, side reactions possible
Michael addition + oxidation α,β-unsaturated intermediates, nucleophiles, oxidants Versatile, allows diverse substitutions Multi-step, may require harsh conditions

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxobutenoic acid moiety can be reduced to form alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran ketones, while reduction of the oxobutenoic acid moiety can produce corresponding alcohols.

Scientific Research Applications

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound belongs to a broader class of α,β-unsaturated keto acids with aromatic substituents. Below is a comparative analysis of its structural analogues:

Compound Name Structural Features Biological Role Key Properties References
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid Benzofuran ring, 3-hydroxy, 2-oxobut-3-enoic acid chain Intermediate in dibenzofuran degradation Polar due to hydroxyl and carboxylic acid groups
trans-4-(3-Hydroxy-benzo[b]thiophen-2-yl)-2-oxobut-3-enoic acid Benzothiophene ring, trans-configuration Metabolite in dibenzothiophene degradation Increased hydrophobicity from sulfur atom
cis-4-(7-Hydroxypyren-8-yl)-2-oxobut-3-enoic acid Pyrene moiety, cis-configuration Benzo[a]pyrene degradation metabolite High molecular weight; low solubility due to fused aromatic rings
4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid Methoxyphenyl substituent Synthetic intermediate or reference standard Enhanced lipophilicity from methoxy group
4-(3-Chlorophenyl)-2-oxobut-3-enoic acid Chlorophenyl substituent Lab reagent for organic synthesis Electron-withdrawing Cl may enhance reactivity

Metabolic Pathways and Degradation Roles

  • Benzofuran/Benzothiophene Analogues: Both this compound and its benzothiophene counterpart are critical in microbial degradation of heterocyclic aromatic hydrocarbons. The benzothiophene derivative undergoes meta-cleavage to yield aldehydes, which are further oxidized to carboxylic acids , while the benzofuran variant is processed via hydratase-aldolase to release pyruvate .
  • Pyrene Derivatives: cis-4-(7-Hydroxypyren-8-yl)-2-oxobut-3-enoic acid arises from benzo[a]pyrene degradation in Mycobacterium spp. Its formation indicates dioxygenation at the 7,8-position, followed by dehydrogenation and meta-cleavage .

Physicochemical and Functional Comparisons

  • Solubility and Polarity: The hydroxyl and carboxylic acid groups in this compound enhance its aqueous solubility compared to methoxy- or chloro-substituted analogues (e.g., 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid) .
  • Reactivity : The α,β-unsaturated keto acid moiety facilitates nucleophilic additions, making it prone to enzymatic transformations like hydration or aldol cleavage. Chlorophenyl derivatives may exhibit higher electrophilicity due to the electron-withdrawing Cl group .

Biological Activity

4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid is an organic compound characterized by its unique molecular structure that combines a hydroxylated benzofuran moiety with a 2-oxobut-3-enoic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C12H10O4, with a molecular weight of approximately 232.19 g/mol. The presence of the hydroxyl group on the benzofuran ring enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid exhibit significant antioxidant properties. These properties are primarily attributed to the hydroxyl group, which can donate electrons and neutralize free radicals. A study demonstrated that related compounds effectively reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance, one study found that treatment with the compound resulted in decreased viability of breast cancer cells, highlighting its potential as a chemotherapeutic agent.

The biological activity of 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid is believed to be mediated through its interactions with specific biological targets. Molecular docking studies suggest strong binding affinity to various enzymes involved in inflammatory responses and cancer progression. Techniques such as spectroscopy have been employed to elucidate these interactions further.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid, a comparison with structurally related compounds can be insightful:

Compound Name Molecular Formula Key Features
4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acidC10H8O4Lacks the benzofuran moiety but retains similar functional groups.
4-HydroxycoumarinC9H6O3Shares the hydroxyl group but differs in the aromatic system.
6-HydroxyflavoneC15H10O5Contains multiple hydroxyl groups; exhibits strong antioxidant activity.

The distinct combination of the benzofuran structure and carboxylic acid functionality in 4-(3-Hydroxybenzofuran-2-oxobut-3-enoic acid may provide unique biological activities not observed in related compounds.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced lipid peroxidation levels in rat liver homogenates, indicating strong antioxidant activity.
  • Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, administration of a formulation containing this compound resulted in marked reductions in joint swelling and pain scores compared to placebo groups.
  • Cancer Cell Line Studies : Research published in Cancer Letters reported that treatment with this compound led to a dose-dependent decrease in cell proliferation among several cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

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